2-Chloro-4-(1,2,4-oxadiazol-5-yl)aniline is a chemical compound that belongs to the class of 1,2,4-oxadiazoles, which are five-membered heterocyclic compounds known for their diverse biological activities. The compound's IUPAC name reflects its structure, featuring a chloro group and an oxadiazole moiety attached to an aniline backbone. Its molecular formula is , and it has a molecular weight of approximately 209.63 g/mol. The compound is recognized for its potential applications in medicinal chemistry, particularly as a precursor for synthesizing other bioactive molecules.
The compound can be sourced from various chemical suppliers and research publications. It is classified under the broader category of heterocyclic compounds, specifically those containing nitrogen atoms in the ring structure. The oxadiazole derivatives are particularly noted for their roles in drug discovery and development due to their pharmacological properties, including antimicrobial and anticancer activities.
The synthesis of 2-Chloro-4-(1,2,4-oxadiazol-5-yl)aniline can be achieved through several methods:
The typical synthetic route may involve:
The molecular structure of 2-Chloro-4-(1,2,4-oxadiazol-5-yl)aniline can be represented using various structural formulas:
InChI=1S/C9H8ClN3O/c1-5-12-9(14-13-5)6-2-3-8(11)7(10)4-6/h2-4H,11H2,1H3
CC1=NOC(=N1)C2=CC(=C(C=C2)N)Cl
The compound exhibits distinct features in its structure that contribute to its reactivity and biological activity:
The reactivity of 2-Chloro-4-(1,2,4-oxadiazol-5-yl)aniline includes:
Reactions typically require specific conditions such as temperature control and the presence of suitable solvents or catalysts to facilitate the desired transformations while minimizing side reactions.
The mechanism of action for compounds containing the 1,2,4-oxadiazole moiety generally involves interaction with biological targets within microorganisms:
Research indicates that 1,2,4-oxadiazole derivatives exhibit significant antibacterial and antiviral activities through these mechanisms .
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy confirm the structure and purity of synthesized compounds.
The applications of 2-Chloro-4-(1,2,4-oxadiazol-5-yl)aniline are primarily in the field of medicinal chemistry:
This compound exemplifies the ongoing interest in heterocyclic chemistry for developing novel therapeutic agents with enhanced biological profiles.
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, but remained largely unexplored until the mid-20th century when its pharmacological potential began to emerge. The 1960s marked a pivotal milestone with the introduction of oxolamine as the first FDA-approved therapeutic agent containing this scaffold, used clinically as a cough suppressant [2] [6]. This breakthrough demonstrated the bioavailability and metabolic stability of the 1,2,4-oxadiazole ring system in biological systems, catalyzing extensive medicinal chemistry exploration. Subsequent decades witnessed the approval of additional drugs featuring this pharmacophore, including:
Table 1: Key Therapeutics Containing 1,2,4-Oxadiazole Scaffold
Compound | Therapeutic Category | Year Introduced | Molecular Target |
---|---|---|---|
Oxolamine | Antitussive | 1960s | Peripheral cough receptors |
Ataluren | Genetic disorder therapy | 2014 | Ribosomal read-through |
Pleconaril | Antiviral | 2000s | Picornavirus capsid |
Fasiplon | Anxiolytic | 1990s | GABA-A receptor |
Butalamine | Vasodilator | 1970s | Vascular smooth muscle |
A significant acceleration in research output occurred over the past two decades, with scientific publications on medicinal applications of 1,2,4-oxadiazoles increasing by approximately 300% between 2000-2020 [6]. This resurgence stems from the scaffold's versatility in addressing diverse therapeutic targets and its presence in natural products like phidianidines (cytotoxic marine alkaloids) and quisqualic acid (plant-derived neuroactive agent) [2] . The isolation of phidianidine A and B from the sea slug Phidiana militaris in 2011 provided critical validation of the scaffold's biological relevance beyond synthetic compounds, exhibiting potent in vitro cytotoxicity and selective agonism against PTP1B and CXCR4 receptors [2] .
The 1,2,4-oxadiazole ring serves as a privileged bioisostere for ester and amide functionalities due to its superior metabolic stability and similar spatial geometry. Unlike hydrolytically labile esters that undergo rapid enzymatic cleavage in vivo, the 1,2,4-oxadiazole ring demonstrates exceptional stability across physiological pH ranges, including resistance to concentrated sulfuric acid [9]. This resilience stems from its aromatic character (following Hückel's rule with 6π electrons) and electronic distribution that minimizes nucleophilic attack susceptibility.
The bioisosteric equivalence arises from:
Table 2: Bioisosteric Properties of 1,2,4-Oxadiazole Versus Carboxylic Acid Derivatives
Property | 1,2,4-Oxadiazole | Ester Group | Amide Group |
---|---|---|---|
Hydrolytic stability | High (t₁/₂ > 24h at pH 7.4) | Low (t₁/₂ = 1-6h) | Moderate (t₁/₂ = 2-12h) |
Hydrogen bond acceptors | 2-3 atoms | 1-2 atoms | 1-2 atoms |
Dipole moment | 4.5-5.0 D | 1.7-2.1 D | 3.6-4.0 D |
Metabolic vulnerability | Low (CYP450 resistant) | High (esterase cleavage) | Moderate (amidase cleavage) |
Conformational flexibility | Semi-rigid | Flexible | Semi-rigid |
This bioisosteric utility is exemplified in the design of protease inhibitors where 1,2,4-oxadiazoles replace labile amide bonds while maintaining target engagement. For instance, in antichagasic agents targeting cruzain protease, oxadiazole bioisosteres demonstrated 8-fold enhanced metabolic stability compared to amide counterparts without sacrificing potency . The scaffold's capacity to serve as a hydrogen bond acceptor rather than donor (unlike amides) also provides distinct pharmacodynamic advantages when interacting with target proteins like penicillin-binding proteins (PBPs) in antibacterial compounds [1] [9].
The C5 position of 1,2,4-oxadiazole rings exhibits heightened electrophilic character due to the electron-withdrawing effect of adjacent nitrogen and oxygen atoms. This electronic asymmetry creates a polarized π-system where C5 carries partial positive charge (δ+ ≈ 0.25 e), while C3 is relatively electron-rich (δ- ≈ -0.18 e) [2] [8]. Consequently, nucleophilic aromatic substitution, transition-metal catalyzed coupling, and conjugate addition reactions occur preferentially at C5, making it the strategic anchor for pharmacophore elaboration.
Structure-activity relationship (SAR) studies across therapeutic categories consistently reveal that C5 functionalization profoundly modulates biological activity:
Table 3: Biological Activity Modulation Through C5 Functionalization
C5 Substituent | Therapeutic Activity | Potency (EC₅₀/IC₅₀) | Target | Structural Advantage |
---|---|---|---|---|
Pyrrolyl | Antibacterial | 1.2 μM | DNA gyrase | Lipophilic complementarity |
2,4-Dichlorophenyl | Antibacterial | 0.39 μg/mL | MRSA | Enhanced membrane penetration |
4-Hydroxyphenyl | Anti-inflammatory | 89% inhibition at 10μM | NF-κB pathway | H-bond donation capacity |
Imidazolyl | Anticancer | 0.121 μM | Acetylcholinesterase | Cation-π interactions |
The 5-position's synthetic accessibility further enables rational pharmacophore assembly. Amidoxime precursors undergo efficient [3+2] cycloadditions with electrophiles at C≡N moiety, allowing introduction of diverse aryl, heteroaryl, and alkenyl groups at C5 [2] [8]. In the specific case of 2-chloro-4-(1,2,4-oxadiazol-5-yl)aniline, the electron-deficient C5 position readily forms covalent linkage with the aniline moiety, creating a conjugated system that enhances both target binding and cellular permeability. This molecular architecture positions the aniline's primary amine for critical hydrogen bond donation while the oxadiazole engages in dipole-dipole interactions within enzyme active sites [2] [5].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8